molecular formula C13H19N3O B10921422 Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-

Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-

Cat. No.: B10921422
M. Wt: 233.31 g/mol
InChI Key: APKHOEQJTNPBQH-UHFFFAOYSA-N
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Description

Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., halogenated compounds). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazole-containing molecules, such as:

Uniqueness

What sets Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- apart is its unique combination of the piperidine and pyrazole rings, along with the cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)13(17)12-7-11(14-15-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3,(H,14,15)

InChI Key

APKHOEQJTNPBQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NNC(=C2)C3CC3

Origin of Product

United States

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